
6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is an organic compound with the molecular formula C7H7ClF3N2O It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group. This is followed by chlorination and amination steps to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and amine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine: This compound has a nitro group instead of an amine group, which can significantly alter its chemical and biological properties.
6-Chloro-2-(trifluoromethoxy)pyridin-3-amine: The trifluoromethoxy group provides different steric and electronic effects compared to the trifluoroethoxy group.
Uniqueness
6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The trifluoroethoxy group, in particular, is known for enhancing metabolic stability and membrane permeability, making this compound valuable in drug discovery and development .
Properties
Molecular Formula |
C7H6ClF3N2O |
|---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-2-1-4(12)6(13-5)14-3-7(9,10)11/h1-2H,3,12H2 |
InChI Key |
FLEQZVCGXZZXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)OCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


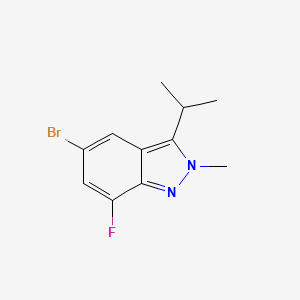
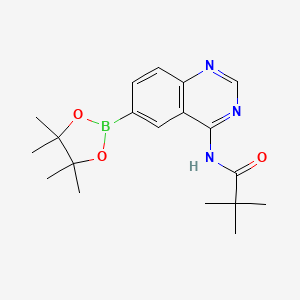
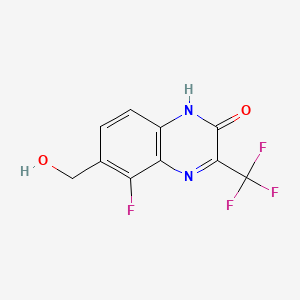
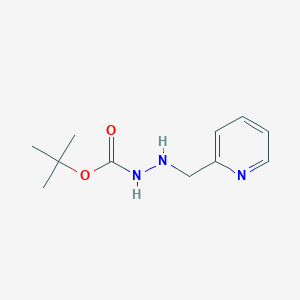
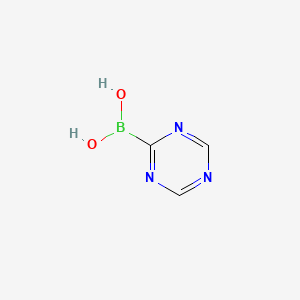
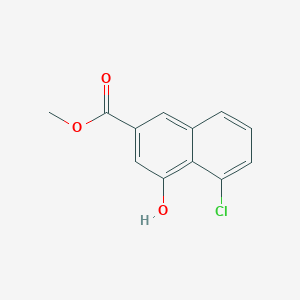
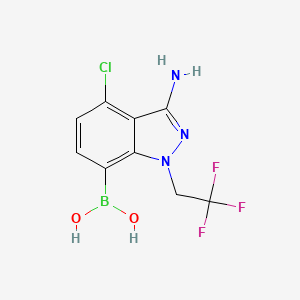
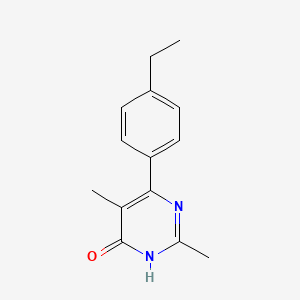
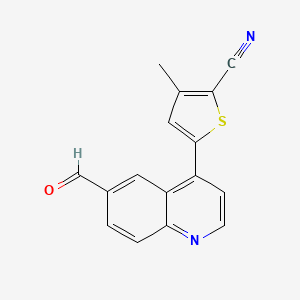
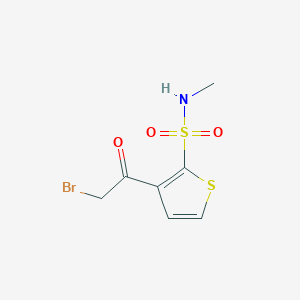
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
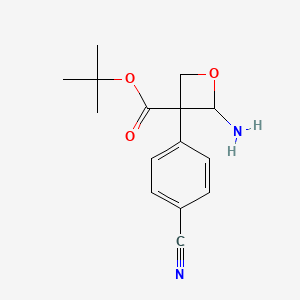
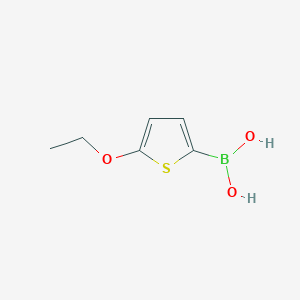
![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
